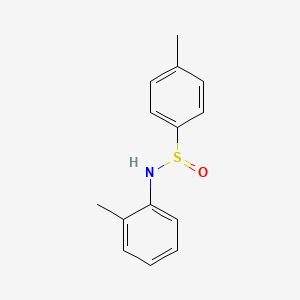
Benzenesulfinamide, 4-methyl-N-(2-methylphenyl)-
Description
Benzenesulfinamide, 4-methyl-N-(2-methylphenyl)- is an organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The molecular formula of this compound is C14H15NO2S, and it has a molecular weight of 261.339 g/mol . This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Properties
CAS No. |
132145-84-7 |
|---|---|
Molecular Formula |
C14H15NOS |
Molecular Weight |
245.34 g/mol |
IUPAC Name |
4-methyl-N-(2-methylphenyl)benzenesulfinamide |
InChI |
InChI=1S/C14H15NOS/c1-11-7-9-13(10-8-11)17(16)15-14-6-4-3-5-12(14)2/h3-10,15H,1-2H3 |
InChI Key |
HAHVNFCNCHCUCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)NC2=CC=CC=C2C |
Origin of Product |
United States |
Preparation Methods
The synthesis of benzenesulfinamide, 4-methyl-N-(2-methylphenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with 2-methylaniline in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Benzenesulfinamide, 4-methyl-N-(2-methylphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzenesulfinamide, 4-methyl-N-(2-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific biological targets. It has been investigated for its role in enzyme inhibition and as a potential drug candidate.
Mechanism of Action
The mechanism of action of benzenesulfinamide, 4-methyl-N-(2-methylphenyl)- involves its interaction with specific molecular targets and pathways. One of the primary targets is carbonic anhydrase IX, an enzyme that plays a crucial role in regulating pH in cancer cells. By inhibiting this enzyme, the compound can disrupt the metabolic processes of cancer cells, leading to their apoptosis (programmed cell death) . Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and other essential cellular processes .
Comparison with Similar Compounds
Benzenesulfinamide, 4-methyl-N-(2-methylphenyl)- can be compared with other similar compounds, such as:
p-Toluenesulfonamide: This compound has a similar sulfonamide group but lacks the additional methylphenyl substitution.
4-Methyl-N-(phenylcarbamoyl)benzenesulfonamide: This compound has a carbamoyl group instead of the methylphenyl group.
The uniqueness of benzenesulfinamide, 4-methyl-N-(2-methylphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


